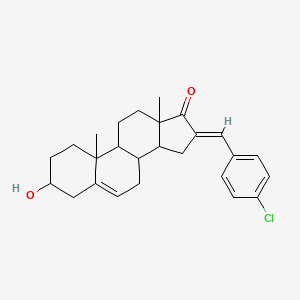

16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16-(4-Clorobencilideno)-3-hidroxiandrost-5-en-17-ona es un compuesto esteroideo sintético derivado de la dehidroepiandrosterona (DHEA). Este compuesto es parte de una clase de derivados esteroideos que han mostrado actividad farmacológica potencial, particularmente en el campo de la investigación anticancerígena . La presencia del grupo 4-clorobencilideno en la posición 16 del núcleo esteroideo es una característica estructural clave que contribuye a su actividad biológica.

Métodos De Preparación

La síntesis de 16-(4-Clorobencilideno)-3-hidroxiandrost-5-en-17-ona típicamente implica una reacción de condensación aldólica. El proceso comienza con la reacción de dehidroepiandrosterona (DHEA) con 4-clorobenzaldehído en presencia de una base, como hidróxido de sodio o hidróxido de potasio . La reacción se lleva a cabo en condiciones de reflujo, y el producto se purifica mediante técnicas de recristalización o cromatografía.

Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

16-(4-Clorobencilideno)-3-hidroxiandrost-5-en-17-ona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo en la posición 3 se puede oxidar para formar una cetona, lo que da como resultado la formación de 16-(4-Clorobencilideno)-androst-5-en-3,17-diona.

Reducción: El doble enlace en el núcleo esteroideo se puede reducir para formar el compuesto saturado correspondiente.

Sustitución: El grupo 4-clorobencilideno puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo, agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, y nucleófilos como aminas o tioles .

Aplicaciones Científicas De Investigación

16-(4-Clorobencilideno)-3-hidroxiandrost-5-en-17-ona ha sido estudiada ampliamente por sus posibles propiedades anticancerígenas. Ha mostrado actividad citotóxica contra varias líneas celulares cancerosas, incluyendo cáncer de mama, cáncer de próstata y tumores cerebrales . La capacidad del compuesto para inducir la apoptosis e inhibir la proliferación celular lo convierte en un candidato prometedor para la terapia del cáncer.

Además de sus propiedades anticancerígenas, este compuesto también ha sido investigado por su actividad antimicrobiana. Los estudios han demostrado que exhibe actividades antibacterianas y antifúngicas, lo que lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos .

Mecanismo De Acción

El mecanismo de acción de 16-(4-Clorobencilideno)-3-hidroxiandrost-5-en-17-ona involucra múltiples vías. Uno de los mecanismos primarios es la inducción de la apoptosis en las células cancerosas. El compuesto activa la vía apoptótica intrínseca al aumentar la expresión de proteínas proapoptóticas y disminuir la expresión de proteínas antiapoptóticas . Esto lleva a la activación de caspasas, que son enzimas que desempeñan un papel crucial en la ejecución de la apoptosis.

Además, se ha demostrado que el compuesto inhibe el ciclo celular, lo que lleva al arresto del ciclo celular en fases específicas. Esta inhibición previene la proliferación de células cancerosas y contribuye a sus efectos anticancerígenos .

Comparación Con Compuestos Similares

16-(4-Clorobencilideno)-3-hidroxiandrost-5-en-17-ona es parte de una clase más amplia de derivados esteroideos con estructuras y actividades biológicas similares. Algunos de los compuestos similares incluyen:

16-(3-Clorobencilideno)-3-hidroxiandrost-5-en-17-ona: Este compuesto tiene una estructura similar pero con un átomo de cloro en la posición 3 del grupo bencilideno.

16-(4-Bromobencilideno)-3-hidroxiandrost-5-en-17-ona: El átomo de bromo en lugar del cloro puede conducir a variaciones en la actividad biológica y las propiedades farmacocinéticas.

16-(4-Metilbencilideno)-3-hidroxiandrost-5-en-17-ona: La presencia de un grupo metilo en lugar de un átomo de halógeno puede afectar la lipofilia del compuesto y la interacción con los objetivos biológicos.

La singularidad de 16-(4-Clorobencilideno)-3-hidroxiandrost-5-en-17-ona radica en su patrón específico de sustitución, que contribuye a su actividad biológica distintiva y posibles aplicaciones terapéuticas.

Propiedades

Fórmula molecular |

C26H31ClO2 |

|---|---|

Peso molecular |

411.0 g/mol |

Nombre IUPAC |

(16E)-16-[(4-chlorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C26H31ClO2/c1-25-11-9-20(28)15-18(25)5-8-21-22(25)10-12-26(2)23(21)14-17(24(26)29)13-16-3-6-19(27)7-4-16/h3-7,13,20-23,28H,8-12,14-15H2,1-2H3/b17-13+ |

Clave InChI |

XNIHMWPAFYIFGK-GHRIWEEISA-N |

SMILES isomérico |

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)Cl)/C4=O)C)O |

SMILES canónico |

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)Cl)C4=O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644879.png)

![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B11644888.png)

![N'-[(3-methylphenoxy)acetyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11644916.png)

![N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}furan-2-carbohydrazide](/img/structure/B11644919.png)

![ethyl 2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11644925.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide](/img/structure/B11644940.png)

![[4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B11644947.png)

![3-[(2E)-2-(2,5-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B11644949.png)

![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide](/img/structure/B11644965.png)

![{3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(thiophen-2-yl)methanone](/img/structure/B11644973.png)

![(2E)-2-{[5-(phenylsulfanyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11644974.png)